molecular formula C62H89N17O14 B1666036 Angiotensin I CAS No. 484-42-4

Angiotensin I

Cat. No. B1666036
CAS RN: 484-42-4
M. Wt: 1296.5 g/mol
InChI Key: ORWYRWWVDCYOMK-HBZPZAIKSA-N
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Description

Angiotensin I is a peptide hormone that plays a crucial role in regulating blood pressure and electrolyte balance. It is part of the renin-angiotensin system, which is a hormone system that regulates blood pressure and fluid balance . It is derived from the precursor molecule angiotensinogen, a serum globulin produced in the liver .


Synthesis Analysis

Angiotensin I is synthesized as part of the renin-angiotensin-aldosterone system. When blood pressure falls, the kidneys release the enzyme renin into the bloodstream. Renin then splits angiotensinogen, a protein made in the liver, into pieces. One of these pieces is the hormone angiotensin I .


Molecular Structure Analysis

Angiotensin I is a peptide hormone, and its structure is determined by the sequence of amino acids it contains. It acts as a precursor to angiotensin II . The molecular mechanisms of its interaction with angiotensin-converting enzyme (ACE) have been investigated through computational modeling .


Chemical Reactions Analysis

Angiotensin I is converted into angiotensin II by the action of angiotensin-converting enzyme (ACE). This conversion is a key step in the renin-angiotensin-aldosterone system, which plays a critical role in regulating blood pressure .


Physical And Chemical Properties Analysis

Angiotensin I is a peptide hormone, and its physical and chemical properties are determined by its amino acid sequence and the conditions in which it is studied .

Scientific Research Applications

1. Inhibition of Pressor Response

Angiotensin I has been studied for its effects on the pressor action of exogenous angiotensin I and II. A study found that DuP 753, an angiotensin II receptor antagonist, could reduce the systolic blood pressure response to angiotensin I in a dose-dependent manner in healthy male volunteers (Christen et al., 1991).

2. Interaction with Fibrinolytic Function

3. Modulation of Ca-Transport Systems

Angiotensin I has been shown to modulate major Ca-transport systems in rat hearts, such as the L-type voltage-dependent calcium channel (L-VDCC) and the Na/Ca exchanger. This modulation is significant in understanding cardiovascular functions (Krizanova et al., 1997).

4. Cardiovascular Disease and Remodeling

Studies have demonstrated angiotensin I's implications in cardiovascular diseases. For instance, its involvement in the reduction of hypertensive left ventricular hypertrophy has been observed (Kojima et al., 1994).

5. Role in Myocardial Contraction

Angiotensin I and II have been studied for their effects on human cardiac tissues, particularly their role in increasing peak developed force in human atrial muscles (Holubarsch et al., 1994).

6. Myocardial Injury and Fibrosis

Research has indicated that angiotensin II, which can be derived from angiotensin I, might contribute to myocardial injury and subsequent fibrosis, highlighting its role in cardiac pathology (Tan et al., 1991).

7. Implications in Hypertension and Heart Failure

The conversion of angiotensin I to angiotensin II has been linked to various cardiovascular conditions, including hypertension and heart failure. This conversion process and its inhibition play crucial roles in managing these conditions (Schunkert et al., 1990).

Safety And Hazards

Angiotensin I is used for research and development purposes only. It is not intended for medicinal, household, or other uses .

Future Directions

Research is ongoing to explore the potential benefits of angiotensin receptor blockers (ARBs) in treating various conditions, including heart failure. The future of this field may involve the development of multifunctional ARBs that do more than just antagonize the angiotensin type I (AT1) receptor .

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H89N17O14/c1-7-35(6)51(78-56(87)44(25-37-17-19-40(80)20-18-37)74-58(89)50(34(4)5)77-53(84)42(15-11-21-68-62(64)65)71-52(83)41(63)28-49(81)82)59(90)75-46(27-39-30-67-32-70-39)60(91)79-22-12-16-48(79)57(88)73-43(24-36-13-9-8-10-14-36)54(85)72-45(26-38-29-66-31-69-38)55(86)76-47(61(92)93)23-33(2)3/h8-10,13-14,17-20,29-35,41-48,50-51,80H,7,11-12,15-16,21-28,63H2,1-6H3,(H,66,69)(H,67,70)(H,71,83)(H,72,85)(H,73,88)(H,74,89)(H,75,90)(H,76,86)(H,77,84)(H,78,87)(H,81,82)(H,92,93)(H4,64,65,68)/t35-,41-,42-,43-,44-,45-,46-,47-,48-,50-,51-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWYRWWVDCYOMK-HBZPZAIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H89N17O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80866222
Record name Angiotensin I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80866222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1296.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Angiotensin I

CAS RN

484-42-4, 9041-90-1
Record name Angiotensin I, ile(5)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Angiotensin I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009041901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Angiotensin I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80866222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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